molecular formula C16H21N5O3 B2783949 4,7,8-Trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-38-5

4,7,8-Trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2783949
M. Wt: 331.376
InChI Key: ZYFQFXOQWFSBTC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazole synthesis involves various methods that form one or more of the heterocycle’s core bonds . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions due to their amphoteric nature, showing both acidic and basic properties .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .

Scientific Research Applications

Reactive Imidazole Intermediates in Polymer Chemistry

Imidazole intermediates have been utilized in the simplified synthesis of functional cyclic carbonates. These intermediates, such as bis(methylol) propionic acid and trimethylolpropane, enable the creation of polycarbonates by ring-opening polymerization. The resultant polymers exhibit low cytotoxicity, suggesting their potential in biomedical applications (Olsson et al., 2014).

Stereoselective Syntheses of Imidazole Derivatives

Stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones demonstrates the versatility of imidazole compounds in generating structurally complex molecules with high yields and stereoselectivity. Such advancements in synthetic methodologies can be pivotal for the development of novel compounds with potential therapeutic applications (Katritzky et al., 2001).

Synthesis of Glycolurils and Analogues

Glycolurils, including tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, serve as foundational elements in various scientific and technological applications. Their synthesis and modification have led to compounds with pharmacological activities and use in supramolecular chemistry. This highlights the broad applicability of imidazole derivatives in creating bioactive molecules and materials (Kravchenko et al., 2018).

Imidazole Derivatives in Medicinal Chemistry

Imidazole-isoindoline-1,3-dione derivatives have been synthesized and assessed for their biological activity, revealing antimicrobial properties against various strains. This indicates the potential of imidazole compounds in developing new antimicrobial agents (Sankhe & Chindarkar, 2021).

Safety And Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

4,7,8-trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-6-7-19-10(3)11(4)21-12-13(17-15(19)21)18(5)16(24)20(14(12)23)8-9(2)22/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFQFXOQWFSBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-trimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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